Mono(2-ethyl-5-hydroxyhexyl) phthalate

Übersicht

Beschreibung

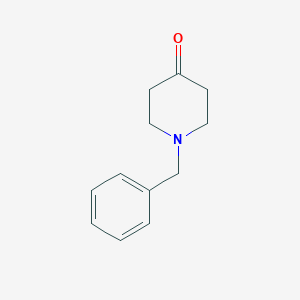

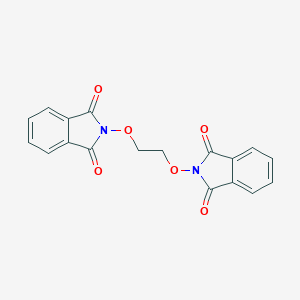

Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a phthalic acid monoester obtained by formal condensation of one of the carboxy groups of phthalic acid with the primary hydroxy group of 2-ethylhexane-1,5-diol . It is a human urinary metabolite and a human xenobiotic metabolite .

Synthesis Analysis

MEHHP is a major metabolite of di-(2-ethylhexyl) phthalate (DEHP), which is metabolized by various tissues to more bioactive metabolites .Molecular Structure Analysis

The molecular formula of MEHHP is C16H22O5 . The InChI representation isInChI=1S/C16H22O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,11-12,17H,3,8-10H2,1-2H3,(H,18,19) . Chemical Reactions Analysis

MEHHP promotes cell survival through increasing cellular tryptophan uptake, kynurenine production, and aryl hydrocarbon receptor pathway activation .Physical And Chemical Properties Analysis

The molecular weight of MEHHP is 294.34 g/mol .Wissenschaftliche Forschungsanwendungen

Uterine Leiomyoma (Fibroids)

Uterine leiomyoma, commonly known as fibroids, is the most prevalent benign smooth muscle tumor in women. Epidemiological studies consistently link exposure to phthalates, including MEHHP, with an increased risk of leiomyoma development . Research has shown that MEHHP promotes leiomyoma cell survival by activating the tryptophan-kynurenine-aryl hydrocarbon receptor (AHR) pathway. Specifically, MEHHP increases cellular tryptophan and kynurenine levels, leading to AHR activation and up-regulation of CYP1A1 and CYP1B1, which are AHR target genes .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,11-12,17H,3,8-10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPQSGURZSTFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873160 | |

| Record name | Mono-2-ethyl-5-hydroxyhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono(2-ethyl-5-hydroxyhexyl) phthalate | |

CAS RN |

40321-99-1 | |

| Record name | Mono-2-ethyl-5-hydroxyhexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40321-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono(2-ethyl-5-hydroxyhexyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono-2-ethyl-5-hydroxyhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary health concerns associated with MEHHP exposure?

A1: MEHHP is considered an endocrine disruptor, meaning it can interfere with the body's hormonal systems. Studies have linked MEHHP exposure to various adverse outcomes, particularly in relation to reproductive health.

Q2: What specific reproductive health issues have been linked to MEHHP?

A2: Research suggests potential associations between MEHHP exposure and:

- Reduced semen quality and male infertility: Studies have reported inverse associations between urinary MEHHP concentrations and semen parameters like sperm concentration, motility, and morphology. []

- Endometriosis: Some studies suggest a potential link between MEHHP exposure and an increased risk of endometriosis. []

- Uterine fibroids: MEHHP exposure has been associated with altered microRNA expression in uterine fibroids, potentially contributing to their pathogenesis. []

- Adverse IVF outcomes: Elevated levels of MEHHP in women undergoing IVF have been associated with lower oocyte yield, mature oocyte number, and fertilization rates. []

Q3: Are there sex-specific effects of MEHHP exposure?

A3: Yes, several studies suggest sex-specific effects of MEHHP exposure:

- Infant growth and development: In a longitudinal study, childhood exposure to DEHP metabolites, including MEHHP, was associated with lower BMI z-scores in boys and higher BMI z-scores in girls. [] Additionally, prenatal MEHHP exposure was linked to shorter anogenital distance in male newborns. []

- Neurodevelopment: Prenatal exposure to MEHHP was inversely associated with Mental and Psychomotor Developmental Indices in infants at 6 months, with stronger associations observed in males. []

Q4: Are there long-term health effects associated with MEHHP exposure?

A4: Research on the long-term health effects of MEHHP is ongoing. Some studies suggest potential links with:

- Nonalcoholic fatty liver disease (NAFLD): High urinary MEHHP levels were associated with a higher prevalence of NAFLD in Korean adults. []

- Frailty in older adults: A study found higher MEHHP concentrations in the urine of pre-frail and frail older adults compared to their robust counterparts. []

Q5: How is MEHHP metabolized and excreted from the body?

A5: MEHHP is primarily metabolized by glucuronidation, forming glucuronide conjugates that are excreted in urine. [, ]

Q6: Is there variability in urinary MEHHP concentrations over time?

A6: Yes, urinary MEHHP concentrations can vary considerably within and between individuals, even over short periods. Factors like diet, timing of urine collection, and individual metabolism can influence these levels. [, ]

Q7: What analytical methods are commonly used to measure MEHHP concentrations?

A7: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used technique for quantifying MEHHP in biological samples. This method offers high sensitivity and selectivity for accurate measurement. [, , ]

Q8: What are the limitations of using urinary MEHHP as a biomarker of DEHP exposure?

A8: While urinary MEHHP is a valuable biomarker, some limitations include:

- Short half-life: MEHHP has a short half-life, so a single urine sample may not accurately reflect long-term exposure. []

- Variability in metabolism: Individuals metabolize DEHP at different rates, leading to variability in urinary MEHHP levels. []

- Potential for external contamination: Urinary MEHP, another DEHP metabolite, is more prone to external contamination than MEHHP. []

Q9: What are the sources of DEHP, the parent compound of MEHHP, in the environment?

A9: DEHP is primarily released into the environment during the manufacture, use, and disposal of PVC products. It can leach from these products and enter the environment through various pathways, including landfills, wastewater treatment plants, and atmospheric deposition.

Q10: Have regulatory measures been implemented to mitigate DEHP exposure?

A10: Yes, DEHP has been identified as a substance of very high concern (SVHC) under the European Union's REACH regulation. This classification has led to restrictions on its use in certain products and applications. []

Q11: What resources are available for researchers studying MEHHP and other phthalates?

A11: Numerous resources support research on MEHHP and related phthalates, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)